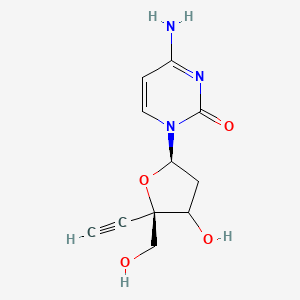
SARS-CoV-2-IN-65
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2-IN-65 is a compound that has garnered significant attention in the scientific community due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of inhibitors designed to target specific proteins or enzymes involved in the viral replication process, thereby hindering the virus’s ability to proliferate.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-65 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Common synthetic routes may include:
Formation of Key Intermediates: Initial steps often involve the preparation of key intermediates through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: These intermediates are then subjected to coupling reactions, often using reagents like palladium catalysts, to form the desired compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
SARS-CoV-2-IN-65 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
SARS-CoV-2-IN-65 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication in cell culture studies.
Medicine: Explored as a potential therapeutic agent against SARS-CoV-2, with studies focusing on its efficacy and safety in preclinical and clinical trials.
作用機序
The mechanism of action of SARS-CoV-2-IN-65 involves its interaction with specific molecular targets within the virus. This compound is designed to inhibit the activity of viral enzymes, such as the main protease or RNA-dependent RNA polymerase, which are crucial for viral replication. By binding to these enzymes, this compound prevents the virus from synthesizing its RNA and proteins, thereby halting its proliferation.
類似化合物との比較
Similar Compounds
Remdesivir: Another nucleoside analog that inhibits RNA-dependent RNA polymerase.
Favipiravir: Targets viral RNA polymerase and is used for treating influenza and COVID-19.
Molnupiravir: A nucleoside analog that induces viral RNA mutagenesis.
Uniqueness
SARS-CoV-2-IN-65 is unique in its specific binding affinity and inhibitory activity against SARS-CoV-2 enzymes. Its structure allows for a more targeted approach, potentially leading to higher efficacy and lower side effects compared to other compounds.
特性
分子式 |
C22H18N2O4 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
1-[4-[(E)-3-(1H-indol-4-yl)prop-2-enoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C22H18N2O4/c25-20(9-6-14-2-1-3-19-18(14)10-11-23-19)15-4-7-17(8-5-15)24-13-16(22(27)28)12-21(24)26/h1-11,16,23H,12-13H2,(H,27,28)/b9-6+ |
InChIキー |
HSZSSCGORMPYKQ-RMKNXTFCSA-N |
異性体SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)C(=O)/C=C/C3=C4C=CNC4=CC=C3)C(=O)O |
正規SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)C(=O)C=CC3=C4C=CNC4=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


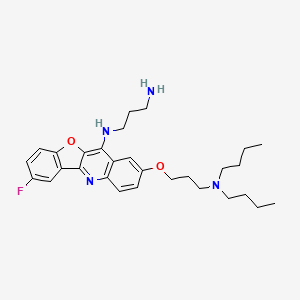
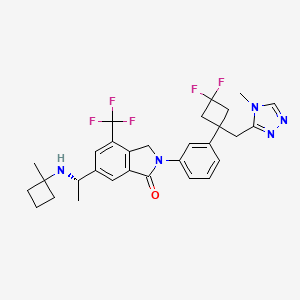

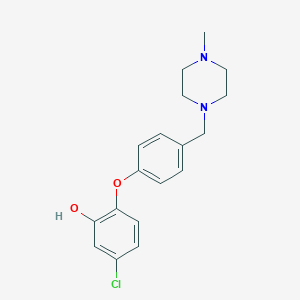
![8'-Chloro-1'-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5'-4,6-dihydro-[1,2,4]triazolo[4,3-a][1]benzazepine]](/img/structure/B12373856.png)
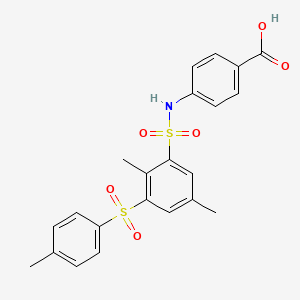
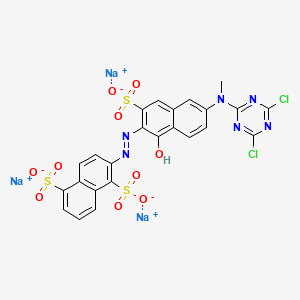
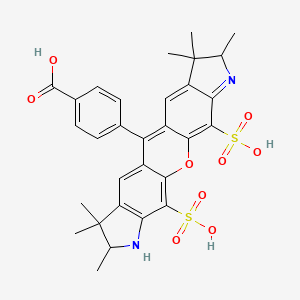
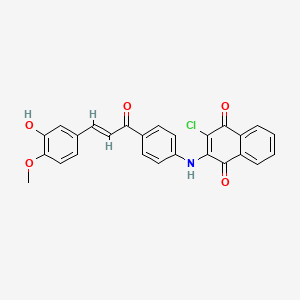
![(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B12373873.png)

![(5r,7s)-5-(4-Ethylphenyl)-N-[(5-Fluoropyridin-2-Yl)methyl]-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide](/img/structure/B12373882.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzamide](/img/structure/B12373884.png)
